molecular formula C15H12ClNO2S B2793235 1-Methyl-2-phenylindole-3-sulfonyl chloride CAS No. 2490401-71-1

1-Methyl-2-phenylindole-3-sulfonyl chloride

Cat. No.: B2793235
CAS No.: 2490401-71-1
M. Wt: 305.78
InChI Key: ARFXNLGDEJTQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenylindole-3-sulfonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which imparts unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

1-Methyl-2-phenylindole-3-sulfonyl chloride, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

The cellular effects of this compound are not well-studied. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indole derivatives are known to bind with high affinity to multiple receptors, which could lead to changes in gene expression, enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylindole-3-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of 1-methyl-2-phenylindole using chlorosulfonic acid. The reaction typically proceeds under mild conditions, with the indole derivative being dissolved in an inert solvent such as dichloromethane, followed by the slow addition of chlorosulfonic acid. The reaction mixture is then stirred at room temperature until completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylindole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic Aromatic Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Sulfonamide Derivatives: Formed through nucleophilic substitution.

    Halogenated or Nitrated Indoles: Formed through electrophilic aromatic substitution.

    Reduced Sulfonamides: Formed through reduction reactions.

Scientific Research Applications

1-Methyl-2-phenylindole-3-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable sulfonamide bonds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

    1-Methyl-2-phenylindole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.

    1-Methyl-2-phenylindole-3-sulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.

Uniqueness: 1-Methyl-2-phenylindole-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for versatile chemical modifications. This reactivity distinguishes it from other indole derivatives and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-methyl-2-phenylindole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-17-13-10-6-5-9-12(13)15(20(16,18)19)14(17)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFXNLGDEJTQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.